8-(cyclohex-3-en-1-yl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one
Overview
Description
8-(cyclohex-3-en-1-yl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one is a complex organic compound that belongs to the phenanthroline family. Phenanthroline derivatives are known for their versatile applications in coordination chemistry, particularly as ligands that form stable complexes with various metal ions . This compound’s unique structure, featuring a cyclohexene ring and a tetrahydrobenzo[a][4,7]phenanthroline core, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 8-(cyclohex-3-en-1-yl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one typically involves multiple steps, including cyclization and functional group transformations. One common synthetic route starts with the preparation of the cyclohexene ring, followed by its attachment to the phenanthroline core through a series of condensation and cyclization reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and product yields.
Scientific Research Applications
8-(cyclohex-3-en-1-yl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one has several scientific research applications:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems and as a part of diagnostic tools.
Mechanism of Action
The mechanism of action of this compound involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. For example, in medicinal chemistry, its metal complexes can target specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Compared to other phenanthroline derivatives, 8-(cyclohex-3-en-1-yl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one stands out due to its unique structural features, such as the cyclohexene ring and the tetrahydrobenzo core. Similar compounds include:
1,10-Phenanthroline: A simpler derivative known for its use as a ligand in coordination chemistry.
2,9-Dimethyl-1,10-phenanthroline: Another derivative with enhanced stability and reactivity due to the presence of methyl groups.
Properties
IUPAC Name |
8-cyclohex-3-en-1-yl-11,11-dimethyl-7,8,10,12-tetrahydrobenzo[a][4,7]phenanthrolin-9-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O/c1-24(2)13-17-21-16-9-6-12-25-18(16)10-11-19(21)26-23(22(17)20(27)14-24)15-7-4-3-5-8-15/h3-4,6,9-12,15,23,26H,5,7-8,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWQMVMLEWSURB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=C(C=C3)N=CC=C4)C5CCC=CC5)C(=O)C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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